molecular formula C8H8NNaO3 B1447288 Sodium 2-(3-methoxypyridin-2-yl)acetate CAS No. 1643136-45-1

Sodium 2-(3-methoxypyridin-2-yl)acetate

Cat. No.: B1447288
CAS No.: 1643136-45-1
M. Wt: 189.14 g/mol
InChI Key: JOENHXWGMFUBBY-UHFFFAOYSA-M
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Description

Sodium 2-(3-methoxypyridin-2-yl)acetate is a chemical compound with the molecular formula C8H8NNaO3 . It is a yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO3.Na/c1-12-7-3-2-4-9-6(7)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1 . This indicates the presence of a sodium ion (Na), a methoxy group (-OCH3), a pyridinyl group, and an acetate group in the molecule.


Physical and Chemical Properties Analysis

This compound is a yellow solid at room temperature . It has a molecular weight of 189.15 .

Scientific Research Applications

Efficient Synthesis Routes Research has developed efficient methodologies for accessing 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores, crucial for the synthesis of methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate and its analogs. These methods rely on the strategic functionalization of halogenated precursors, offering a high-yielding route suitable for the large-scale production of these compounds. Such advancements pave the way for rapid access to a broad range of heterocyclic analogues, underscoring the importance of sodium 2-(3-methoxypyridin-2-yl)acetate in medicinal chemistry (Morgentin et al., 2009).

Nucleophilic Amination A novel protocol for the nucleophilic amination of methoxypyridines, using sodium hydride in the presence of lithium iodide, illustrates another application of this compound derivatives. This method offers a concise route to various aminopyridines, highlighting the compound's role in the synthesis of potentially medicinal compounds (Pang, Kaga, & Chiba, 2018).

Antimicrobial Activity The synthesis of 2-(3-cyano-4-methoxypyridin-2-ylthio)acetic acid derivatives showcases the antimicrobial potential of this compound derivatives. These compounds have been transformed through intramolecular Thorpe-Ziegler cyclization into thieno[2,3-b]pyridines, some of which display significant bacteriostatic or tuberculostatic activities. This research underlines the compound's utility in developing new antimicrobial agents (Miszke et al., 2008).

Safety and Hazards

Sodium 2-(3-methoxypyridin-2-yl)acetate is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

Future Directions

While specific future directions for Sodium 2-(3-methoxypyridin-2-yl)acetate are not mentioned in the sources I found, it’s worth noting that compounds of this type are often of interest in various fields of research, including organic synthesis and life sciences .

Properties

IUPAC Name

sodium;2-(3-methoxypyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.Na/c1-12-7-3-2-4-9-6(7)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOENHXWGMFUBBY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of ethyl 2-(3-methoxypyridin-2-yl)acetate (0.17 g, 0.871 mmol) in THF (2.5 mL) at room temperature was treated with 3 M aqueous NaOH (0.581 mL, 1.74 mmol). After 7 h, the mixture was concentrated to remove the THF and the aqueous residue was frozen on dry ice and lyophilized to provide sodium 2-(3-methoxypyridin-2-yl)acetate as a white solid. A quantitative yield was assumed and the material used without further purification. Mass spectrum m/z 168 (M+H)+.
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
Quantity
0.581 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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